molecular formula C23H34ClN5O8S B1204465 Monochloro-monoglutathionyl melphalan CAS No. 105554-27-6

Monochloro-monoglutathionyl melphalan

Cat. No. B1204465
M. Wt: 576.1 g/mol
InChI Key: FVSFUWLXGAPZDK-RGBJRUIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monochloro-monoglutathionyl melphalan is a peptide.

Scientific Research Applications

Role in Drug Resistance

Monochloro-monoglutathionyl melphalan (MLP-SG) has been studied in the context of drug resistance, particularly in relation to the Multidrug Resistance Protein 1 (MRP1) and Glutathione S-Transferase A1-1 (GSTA1-1). Research shows that the detoxification of MLP via these pathways does not confer resistance due to the poorer catalytic efficiency of MLP-SG formation, as opposed to chlorambucil (CHB) (Paumi, Ledford, Smitherman, Townsend, & Morrow, 2001).

Transport by MRP1

Studies also focus on the ATP-dependent transport of various glutathione S-conjugates of MLP by MRP1. The transport rates of MLP-SG by MRP1 are efficient, indicating its role in the cellular response to MLP (Barnouin, Leier, Jedlitschky, Pourtier-Manzanedo, König, Lehmann, & Keppler, 1998).

Metabolism by Glutathione S-Transferase

MLP metabolism involves conjugation with glutathione, primarily forming monoglutathionyl and diglutathionyl melphalan derivatives. This process is catalyzed by microsomal glutathione S-transferase, indicating its potential role in drug metabolism and resistance (Zhang, Ye, & Lou, 2005).

DNA Repair and Response to Therapy

Variations in DNA monoadduct repair pathways are associated with different responses to melphalan treatment. Inherited germline differences in monoadduct repair genes may influence patient outcomes following melphalan therapy (van Kan, Burns, & Helsby, 2021).

Enhanced Antitumor Activity via Conjugation

Research into N-acetyl melphalan (N-AcMEL) conjugated to monoclonal antibodies demonstrates enhanced antitumor activity and specificity, indicating potential applications in targeted cancer therapy (Smyth, Pietersz, & McKenzie, 1987).

Chromatin Condensation and Drug Sensitivity

The state of chromatin condensation, gene expression involved in DNA damage response, and DNA repair capacity have been found to affect drug sensitivity in patients treated with melphalan, providing insights into the mechanisms of treatment response and resistance (Gkotzamanidou, Terpos, Munshi, Souliotis, & Dimopoulos, 2015).

properties

CAS RN

105554-27-6

Product Name

Monochloro-monoglutathionyl melphalan

Molecular Formula

C23H34ClN5O8S

Molecular Weight

576.1 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-amino-2-carboxyethyl)-N-(2-chloroethyl)anilino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H34ClN5O8S/c24-7-8-29(15-3-1-14(2-4-15)11-17(26)23(36)37)9-10-38-13-18(21(33)27-12-20(31)32)28-19(30)6-5-16(25)22(34)35/h1-4,16-18H,5-13,25-26H2,(H,27,33)(H,28,30)(H,31,32)(H,34,35)(H,36,37)/t16-,17?,18-/m0/s1

InChI Key

FVSFUWLXGAPZDK-RGBJRUIASA-N

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CCCl

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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